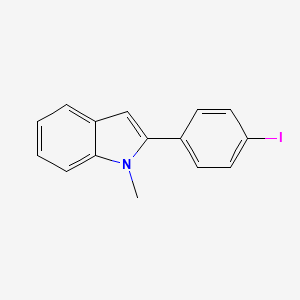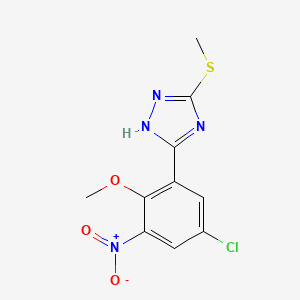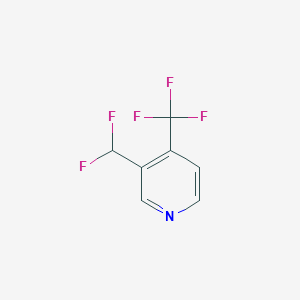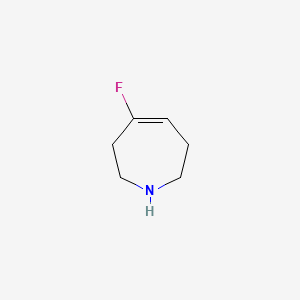
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is a fluorinated derivative of azepine, a seven-membered nitrogen-containing heterocycle. Azepines and their derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can be achieved through several methods. One common approach involves the cyclization of fluorinated precursors under specific conditions. For instance, the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines has been reported as an efficient method for preparing azepine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,7-Tetrahydro-1H-azepine: A non-fluorinated analog with similar structural features but different reactivity and biological activity.
2,3,6,7-Tetrahydro-1H-1,4-diazepine: A diazepine derivative with distinct pharmacological properties.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]azepine: A triazole-fused azepine with unique chemical and biological characteristics.
Uniqueness
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and material science .
Propiedades
Fórmula molecular |
C6H10FN |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
4-fluoro-2,3,6,7-tetrahydro-1H-azepine |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-4-8-5-3-6/h2,8H,1,3-5H2 |
Clave InChI |
DMGWYJPEGFMTSC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




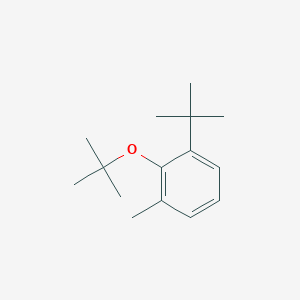





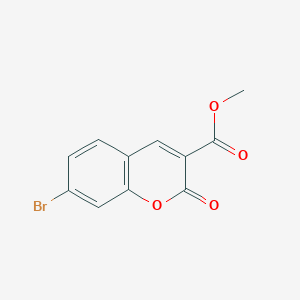

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
